Cas no 1935580-18-9 (3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol)

3-(2,2,3,3-Tetrafluoropropyl)azetidin-3-ol is a fluorinated azetidine derivative characterized by its unique structural features, including a tetrafluoropropyl substituent and a hydroxyl-functionalized azetidine ring. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties in drug development. The azetidine scaffold offers conformational rigidity, facilitating selective interactions with target proteins. Its synthetic utility is further underscored by the reactivity of the hydroxyl group, enabling further derivatization. This compound is typically handled under controlled conditions due to its sensitivity.
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol structure
1935580-18-9 structure
Product name:3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
CAS No:1935580-18-9
MF:C6H9F4NO
Molecular Weight:187.135375738144
CID:6062203
PubChem ID:130902464

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
    • 1935580-18-9
    • EN300-1947353
    • インチ: 1S/C6H9F4NO/c7-4(8)6(9,10)1-5(12)2-11-3-5/h4,11-12H,1-3H2
    • InChIKey: RKUXVNNSLITUOR-UHFFFAOYSA-N
    • SMILES: FC(C(F)F)(CC1(CNC1)O)F

計算された属性

  • 精确分子量: 187.06202656g/mol
  • 同位素质量: 187.06202656g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 169
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 32.3Ų

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1947353-0.1g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
0.1g
$1056.0 2023-09-17
Enamine
EN300-1947353-1.0g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
1g
$1343.0 2023-06-03
Enamine
EN300-1947353-5g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
5g
$3479.0 2023-09-17
Enamine
EN300-1947353-0.05g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
0.05g
$1008.0 2023-09-17
Enamine
EN300-1947353-0.25g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
0.25g
$1104.0 2023-09-17
Enamine
EN300-1947353-10.0g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
10g
$5774.0 2023-06-03
Enamine
EN300-1947353-1g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
1g
$1200.0 2023-09-17
Enamine
EN300-1947353-10g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
10g
$5159.0 2023-09-17
Enamine
EN300-1947353-2.5g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
2.5g
$2351.0 2023-09-17
Enamine
EN300-1947353-0.5g
3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol
1935580-18-9
0.5g
$1152.0 2023-09-17

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 関連文献

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-olに関する追加情報

Introduction to 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol (CAS No. 1935580-18-9)

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol, identified by the chemical abstracts service number 1935580-18-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms. The presence of a tetrafluoropropyl substituent at the 2-position of the azetidine ring introduces unique electronic and steric properties, making it a promising candidate for various biochemical applications.

The structural features of 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol contribute to its distinct chemical behavior. The tetrafluoropropyl group enhances the compound's lipophilicity while simultaneously introducing fluorine atoms that can influence metabolic stability and binding affinity. These attributes are particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. Recent studies have highlighted the potential of fluorinated azetidine derivatives in developing novel antibiotics and antiviral agents due to their ability to disrupt microbial cell wall synthesis or inhibit viral protease activity.

In the realm of medicinal chemistry, 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol has been explored as a scaffold for designing small-molecule inhibitors targeting various biological pathways. The azetidine core is a versatile structure that can mimic natural amino acid motifs, facilitating interactions with enzyme active sites or receptor binding pockets. For instance, modifications at the 3-position of the azetidine ring have been shown to enhance binding affinity to specific proteases involved in inflammation and cancer progression. This flexibility makes it an attractive building block for structure-based drug design (SBDD) approaches.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol for biological activity. Molecular docking simulations and virtual screening techniques have identified derivatives with enhanced potency against targets such as kinases and phosphodiesterases. These computational methods complement traditional high-throughput screening (HTS), allowing researchers to prioritize compounds based on predicted binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

The synthesis of 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol presents unique challenges due to the complexity of the tetrafluoropropyl side chain. However, recent innovations in synthetic methodologies have improved both yield and purity. Transition-metal-catalyzed cross-coupling reactions and fluorination techniques have been particularly effective in constructing fluorinated azetidine derivatives with high regioselectivity. These advances underscore the growing importance of fluorine chemistry in developing next-generation therapeutics.

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